

# An In-depth Technical Guide to 5-Aminooxindole: Properties, Synthesis, and Applications

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## Compound of Interest

Compound Name: 5-Aminooxindole

Cat. No.: B107739

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## Introduction: The Strategic Importance of 5-Aminooxindole in Modern Chemistry

**5-Aminooxindole** (5-amino-1,3-dihydro-2H-indol-2-one) is a versatile heterocyclic compound that has emerged as a cornerstone in medicinal chemistry and materials science. Its rigid bicyclic structure, featuring a lactam fused to an aniline ring, provides a privileged scaffold for the synthesis of complex molecules with significant biological activity. This guide offers an in-depth exploration of the core physical and chemical properties of **5-aminoindole**, providing researchers, scientists, and drug development professionals with the technical insights necessary to harness its full potential. We will delve into its structural characteristics, spectral properties, synthesis, and reactivity, contextualizing this data with field-proven applications to explain the causality behind its utility in modern research.

## Part 1: Core Molecular and Physicochemical Properties

A thorough understanding of the fundamental properties of **5-Aminooxindole** is critical for its effective use in experimental design, from reaction setup to purification and formulation.

## Structural and General Information

The foundational attributes of **5-Aminooxindole** are summarized below, providing a top-level overview of this important molecule.

Property	Value	Source(s)
IUPAC Name	5-amino-1,3-dihydroindol-2-one	<a href="#">[1]</a>
Synonyms	5-Amino-2-oxindole, 5-Amino-2-indolinone	<a href="#">[2]</a>
CAS Number	20876-36-2	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>8</sub> H <sub>8</sub> N <sub>2</sub> O	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	148.16 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	White to brown or dark green crystalline solid/powder	<a href="#">[2]</a>

## Physicochemical Data

The physicochemical properties dictate the compound's behavior in various environments, which is crucial for designing experiments such as biological assays or multi-step syntheses.

Property	Value	Significance in Research	Source(s)
Melting Point	196 - 200 °C (some sources cite 182-186 °C)	The high melting point indicates a stable crystalline lattice structure. The range suggests purity is a key factor. This is a critical parameter for reaction temperature considerations and identity confirmation.	<a href="#">[2]</a>
Solubility	DMSO (Slightly), Methanol (Slightly)	Solubility in DMSO is a key advantage, making it suitable for creating stock solutions for high-throughput screening (HTS) in drug discovery programs. Limited solubility in other organic solvents necessitates careful solvent selection for synthesis and purification.	<a href="#">[2]</a>
pKa (Predicted)	13.91 ± 0.20	The predicted pKa of the lactam N-H is relatively high, indicating it is not particularly acidic. The amino group provides a basic site for salt formation, which can be exploited to improve aqueous	<a href="#">[2]</a>

solubility (e.g., as a hydrochloride salt).

Topological Polar Surface Area (TPSA)

55.1 Å<sup>2</sup>

This value suggests good potential for cell permeability and oral bioavailability, as it falls within the typical range for drug-like molecules (TPSA < 140 Å<sup>2</sup>).

[1]

XLogP3 (Predicted)

0.5

The low octanol-water partition coefficient indicates a relatively hydrophilic nature, which aligns with its slight solubility in polar solvents like methanol.

[1]

## Part 2: Spectral and Analytical Characterization

While comprehensive, experimentally verified spectral data for **5-Aminooxindole** is not widely published in publicly accessible databases, a theoretical analysis based on its structure provides a robust framework for its characterization. The following predictions are essential for researchers to confirm the identity and purity of synthesized or purchased material.

### Predicted <sup>1</sup>H NMR Spectrum (400 MHz, DMSO-d<sub>6</sub>)

- $\delta \sim 10.0\text{-}10.5$  ppm (s, 1H): This broad singlet corresponds to the lactam N-H proton. Its chemical shift is sensitive to concentration and residual water in the solvent.
- $\delta \sim 6.5\text{-}6.7$  ppm (d,  $J \approx 8.0$  Hz, 1H): Aromatic proton at the C7 position.
- $\delta \sim 6.4\text{-}6.5$  ppm (dd,  $J \approx 8.0, 2.0$  Hz, 1H): Aromatic proton at the C6 position, showing coupling to both H7 and H4.

- $\delta \sim 6.3\text{-}6.4$  ppm (d,  $J \approx 2.0$  Hz, 1H): Aromatic proton at the C4 position, appearing as a doublet due to coupling with H6.
- $\delta \sim 4.8\text{-}5.0$  ppm (s, 2H): A broad singlet corresponding to the two protons of the C5-NH<sub>2</sub> amino group.
- $\delta \sim 3.3\text{-}3.4$  ppm (s, 2H): A sharp singlet from the aliphatic CH<sub>2</sub> protons at the C3 position.

## Predicted <sup>13</sup>C NMR Spectrum (100 MHz, DMSO-d<sub>6</sub>)

- $\delta \sim 175\text{-}177$  ppm: Carbonyl carbon (C=O) of the lactam ring.
- $\delta \sim 140\text{-}142$  ppm: Aromatic quaternary carbon C5, bonded to the amino group.
- $\delta \sim 130\text{-}135$  ppm: Aromatic quaternary carbon C7a.
- $\delta \sim 125\text{-}128$  ppm: Aromatic quaternary carbon C3a.
- $\delta \sim 115\text{-}118$  ppm: Aromatic CH carbon C6.
- $\delta \sim 110\text{-}112$  ppm: Aromatic CH carbon C4.
- $\delta \sim 108\text{-}110$  ppm: Aromatic CH carbon C7.
- $\delta \sim 35\text{-}37$  ppm: Aliphatic CH<sub>2</sub> carbon at the C3 position.

## Predicted Infrared (IR) Spectrum

- 3400-3200 cm<sup>-1</sup>: A broad region showing N-H stretching vibrations from both the primary amine (two bands, symmetric and asymmetric) and the secondary amide.
- $\sim 1680\text{-}1660$  cm<sup>-1</sup>: A strong, sharp absorption band corresponding to the C=O (amide I) stretching of the lactam ring.
- $\sim 1620\text{-}1580$  cm<sup>-1</sup>: N-H bending (scissoring) vibration of the primary amine.
- $\sim 1500\text{-}1400$  cm<sup>-1</sup>: Aromatic C=C stretching vibrations.
- $\sim 850\text{-}800$  cm<sup>-1</sup>: C-H out-of-plane bending, indicative of the aromatic substitution pattern.

## Predicted Mass Spectrum (Electron Ionization - EI)

- Molecular Ion ( $M^{+\bullet}$ ): An intense peak is expected at  $m/z = 148$ , corresponding to the molecular weight of the compound.
- Key Fragmentation: A likely primary fragmentation pathway involves the loss of carbon monoxide (CO) from the lactam ring, which would yield a fragment ion at  $m/z = 120$ . Subsequent fragmentations of the aromatic ring system would also be expected.

## Part 3: Synthesis and Chemical Reactivity

**5-Aminooxindole** is not just a final product but a crucial intermediate. Its value lies in the reactivity of its functional groups, which allows for diverse chemical modifications.

### Standard Synthesis Protocol: Reduction of 5-Nitrooxindole

The most common and efficient laboratory synthesis of **5-Aminooxindole** involves the reduction of its nitro precursor, 5-nitrooxindole. This method is reliable and generally proceeds with high yield.

Reaction: 5-Nitrooxindole → **5-Aminooxindole**

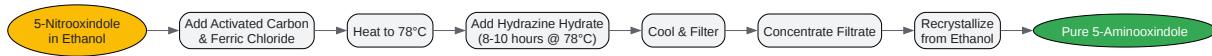
Reagents and Equipment:

- 5-Nitrooxindole
- Ethanol
- Activated Charcoal
- Ferric Chloride ( $FeCl_3$ )
- Hydrazine Hydrate (80% aqueous solution)
- Round-bottom flask with reflux condenser
- Heating mantle with magnetic stirrer

- Filtration apparatus
- Rotary evaporator

#### Step-by-Step Methodology:

- Setup: Suspend 5-nitrooxindole (1 equivalent) in ethanol (approx. 10 mL per gram of starting material) in a round-bottom flask.
- Catalyst Addition: Add activated charcoal (approx. 0.2 g per gram of starting material) and ferric chloride (approx. 0.2 g per gram of starting material) to the suspension.
- Heating: Heat the reaction mixture to 78 °C (reflux) with vigorous stirring for 10 minutes. The rationale for this pre-heating is to ensure the catalyst is well-dispersed and the system is at the optimal temperature for the reduction.
- Reductant Addition: Slowly add 80% aqueous hydrazine hydrate (8 equivalents) dropwise to the heated mixture over 5 minutes. The slow addition is a critical safety and efficiency measure to control the exothermic reaction and prevent excessive gas evolution.
- Reaction: Continue stirring the reaction mixture at 78 °C for 8-10 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
- Workup: Upon completion, cool the mixture to room temperature. Filter the mixture to remove the activated charcoal and other solid residues.
- Isolation: Concentrate the filtrate under vacuum using a rotary evaporator to obtain the crude product.
- Purification: Purify the crude solid by recrystallization from ethanol to yield **5-Aminooxindole** as a light yellow or brown solid.<sup>[2]</sup>



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*Fig 1: General workflow for the synthesis of **5-Aminooxindole**.*

## Core Reactivity and Role as a Synthon

The synthetic utility of **5-Aminooxindole** stems from three key reactive sites:

- The C5-Amino Group: As a nucleophilic aromatic amine, this group readily participates in reactions such as acylation, alkylation, sulfonylation, and diazotization, allowing for the introduction of a vast array of side chains and functional groups.
- The Lactam Nitrogen (N1): This nitrogen can be alkylated or acylated under appropriate basic conditions, providing another vector for molecular elaboration.
- The C3-Methylene Group: This position is activated by the adjacent carbonyl group. It can be deprotonated with a suitable base and undergo aldol-type condensations with aldehydes and ketones, a crucial reaction for synthesizing kinase inhibitors like Sunitinib.

## Part 4: Applications in Research and Drug Discovery

**5-Aminooxindole** is a quintessential "building block" compound, serving as a starting point for numerous therapeutic agents and advanced materials.

### Scaffold for Kinase Inhibitors

The oxindole core is a well-established scaffold for inhibitors of protein kinases, which are critical targets in oncology. The C3 position can be functionalized to interact with the hinge region of the kinase ATP-binding pocket, while substitutions on the aromatic ring at the C5 position can be tailored to target specific sub-pockets, thereby enhancing potency and selectivity. This makes **5-Aminooxindole** a key intermediate in the synthesis of drugs targeting cyclin-dependent kinases (CDKs) and spleen tyrosine kinase (Syk).<sup>[2]</sup>

### Precursor for Anti-inflammatory and CNS-Active Agents

The versatile reactivity of the amino group allows for the synthesis of libraries of compounds screened for various biological activities. Derivatives have shown potential as anti-inflammatory agents and as modulators of neurological pathways, making **5-Aminooxindole** a valuable tool in programs targeting neurological disorders.

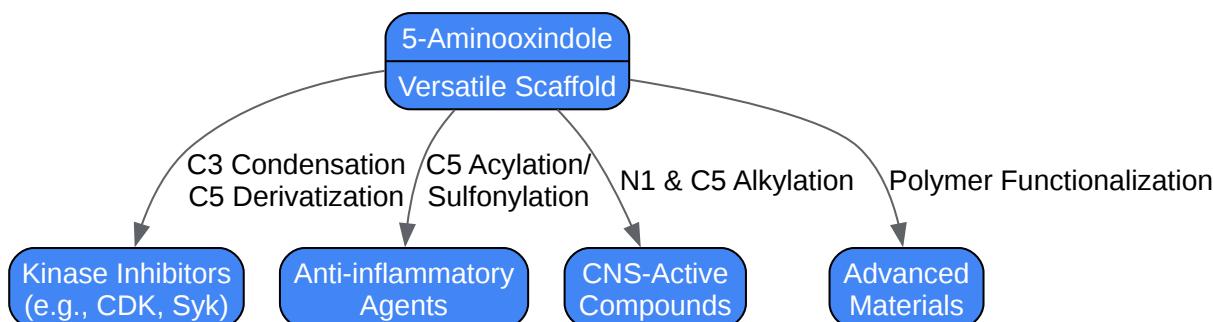
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Fig 2: **5-Aminooxindole** as a central scaffold for diverse applications.

## Role in Materials Science

Beyond pharmaceuticals, **5-Aminooxindole** is employed in materials science to synthesize advanced polymers and functional materials. The amino group can be used to incorporate the rigid oxindole structure into polymer backbones or as a pendant group, potentially enhancing thermal stability, conductivity, or photophysical properties.

## Part 5: Safety, Handling, and Storage

Proper handling and storage are paramount to ensure the integrity of **5-Aminooxindole** and the safety of laboratory personnel.

- Hazard Classification: Irritant. May cause skin and eye irritation.[2]
- Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid breathing dust. Wash skin thoroughly after handling.[2]
- Storage: Store at room temperature in a dry, well-ventilated place, away from incompatible materials such as strong oxidizing agents. For long-term storage, especially for high-purity grades intended for sensitive biological assays, storing in a freezer under an inert atmosphere (-20°C) is recommended to prevent gradual oxidation and degradation.[2]

## Conclusion

**5-Aminooxindole** is a molecule of significant strategic value. Its well-defined physical properties, predictable reactivity, and accessible synthesis make it an indispensable tool for researchers. The insights provided in this guide—from its fundamental physicochemical parameters to its role as a versatile scaffold in drug discovery—are intended to empower scientists to leverage this compound with confidence and precision. Its continued application in the development of novel therapeutics and materials underscores its enduring importance in the landscape of modern chemical science.

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